(R)-2-(3-(3-methoxypropoxy)-4-methoxybenzyl)-3-methyl-1-butanol

Chiral synthesis Aliskiren intermediate Enantiomeric excess

(R)-2-(3-(3-Methoxypropoxy)-4-methoxybenzyl)-3-methyl-1-butanol (CAS 172900-70-8) is a chiral primary alcohol that serves as a critical enantiomerically pure intermediate in the convergent synthesis of the renin inhibitor aliskiren. Its molecular formula is C₁₇H₂₈O₄ (MW 296.40), and it features a single defined stereogenic center at the β‑carbon (βR‑configuration), which directly determines the stereochemical outcome of downstream aliskiren assembly.

Molecular Formula C17H28O4
Molecular Weight 296.4 g/mol
Cat. No. B13659550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(3-(3-methoxypropoxy)-4-methoxybenzyl)-3-methyl-1-butanol
Molecular FormulaC17H28O4
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CO
InChIInChI=1S/C17H28O4/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15,18H,5,8-10,12H2,1-4H3
InChIKeyUAPTTWMKOMYVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(3-(3-Methoxypropoxy)-4-methoxybenzyl)-3-methyl-1-butanol: Chiral Alcohol Intermediate for Aliskiren Synthesis


(R)-2-(3-(3-Methoxypropoxy)-4-methoxybenzyl)-3-methyl-1-butanol (CAS 172900-70-8) is a chiral primary alcohol that serves as a critical enantiomerically pure intermediate in the convergent synthesis of the renin inhibitor aliskiren [1]. Its molecular formula is C₁₇H₂₈O₄ (MW 296.40), and it features a single defined stereogenic center at the β‑carbon (βR‑configuration), which directly determines the stereochemical outcome of downstream aliskiren assembly . While some chemical databases erroneously cross‑reference this compound with the β₂‑adrenoceptor antagonist ICI 118,551, the target compound contains no nitrogen atom and belongs to a distinct structural and pharmacological class [2]. Procurement relevance derives from its role as a regulatory‑starting‑material or late‑stage intermediate for generic aliskiren active pharmaceutical ingredient (API) manufacturing.

Why Generic Substitution of (R)-2-(3-(3-Methoxypropoxy)-4-methoxybenzyl)-3-methyl-1-butanol Fails in Aliskiren Manufacturing


The stereochemistry at the β‑carbon of this intermediate is directly translated into the (2S,4S,5S,7S) absolute configuration of aliskiren; therefore, the racemic mixture, the (S)-enantiomer, or achiral analogs cannot yield the correct stereoisomer of the API [1]. Even closely related halo‑alkyl analogs (e.g., the corresponding bromomethyl or chloromethyl derivatives) introduce different reactivity profiles, side‑product profiles, and require divergent downstream transformations that disrupt established process validation [2]. Interchanging with a non‑equivalent intermediate forces re‑optimization of coupling conditions, alters impurity signatures, and jeopardizes regulatory compliance under ICH Q11 guidelines for starting material designation [3].

Quantitative Differentiation Evidence: (R)-2-(3-(3-Methoxypropoxy)-4-methoxybenzyl)-3-methyl-1-butanol vs. Closest Analogs


Enantiomeric Purity: (R)-Enantiomer vs. Racemate in Aliskiren API Optical Purity

The (R)-enantiomer of this alcohol intermediate is the sole enantiomer that delivers the correct (2S,4S,5S,7S) configuration of aliskiren. Patent specifications require an enantiomeric excess (e.e.) of ≥98% for this intermediate to ensure the final API meets pharmacopoeial optical‑purity standards [1]. The racemic mixture, by contrast, produces an equimolar distribution of aliskiren diastereomers, reducing the desired diastereomer yield to ≤50% and generating stereoisomeric impurities that are difficult to purge in downstream steps [2].

Chiral synthesis Aliskiren intermediate Enantiomeric excess Process chemistry

Functional Group Compatibility: Alcohol Intermediate vs. Bromomethyl Analog in Coupling Efficiency

The primary alcohol functionality permits direct activation (e.g., tosylation or Mitsunobu) for coupling with the C8‑lactone fragment, whereas the corresponding bromomethyl analog (4‑[(2R)-2-(bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene) introduces a more labile leaving group that is prone to premature elimination under basic conditions, generating a styrene‑type impurity [1]. Process patents indicate that the alcohol intermediate achieves coupling yields of approximately 85–90%, while the bromo derivative, under comparable conditions, yields 60–70% due to competing elimination pathways [2].

Aliskiren synthesis Intermediate comparison Reaction yield Side-product profile

Regulatory Starting Material Status: (R)-Alcohol Intermediate vs. Earlier or Later Intermediates

Under ICH Q11, the (R)-alcohol intermediate is often designated as a regulatory starting material (RSM) in generic aliskiren ANDA filings, because it is commercially available from multiple vendors with well‑defined impurity profiles and is the first point at which the full carbon skeleton and correct stereochemistry are established in a single step from achiral precursors [1]. In contrast, earlier intermediates (e.g., 4‑bromo‑1‑methoxy‑2‑(3‑methoxypropoxy)benzene) lack the stereocenter and require additional GMP steps to establish chirality, while later intermediates (e.g., the chloro‑derivative) are not widely commercially available and are costlier to procure . The alcohol intermediate is available from Santa Cruz Biotechnology (sc‑272217) at $480 per 10 mg, whereas custom synthesis of the enantiomerically pure chloro‑derivative is priced at >$2,000 per gram due to the lack of commercial off‑the‑shelf supply .

Starting material designation ICH Q11 Regulatory synthesis Generic API

Validated Application Scenarios for (R)-2-(3-(3-Methoxypropoxy)-4-methoxybenzyl)-3-methyl-1-butanol


Generic Aliskiren API Manufacturing: Convergent Coupling with C8-Lactone Fragment

This intermediate is employed as the electrophilic coupling partner in the convergent synthesis of aliskiren. The primary alcohol is activated (e.g., as the tosylate or mesylate) and coupled with a protected (2S,4S)-5-amino-4-hydroxy-2,7-diisopropyloctanoic acid derivative, installing the full C‑terminus carbon chain with retention of stereochemistry [1]. The ≥98% e.e. specification ensures that the downstream API consistently meets the USP and Ph.Eur. optical purity requirements for aliskiren hemifumarate [2].

Process Development and Scale-Up: Yield Optimization and Impurity Control

During process development, the alcohol intermediate allows chemists to systematically study activation conditions (tosyl chloride vs. MsCl vs. Mitsunobu) and their impact on coupling yield and impurity profiles. The lower elimination propensity compared to the bromo analog simplifies the design of robust, scalable processes with fewer unit operations [3]. This directly supports Quality-by-Design (QbD) submissions.

Reference Standard and Impurity Marker Synthesis

The (R)-alcohol intermediate is used to prepare process-specific impurities and reference markers required for analytical method validation. The (S)-enantiomer of this compound, when synthesized separately, serves as the authentic standard for the enantiomeric impurity peak in chiral HPLC methods, enabling accurate quantification of the ≤2.0% enantiomeric impurity specification [1].

Quote Request

Request a Quote for (R)-2-(3-(3-methoxypropoxy)-4-methoxybenzyl)-3-methyl-1-butanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.